Bienvenue dans la boutique en ligne BenchChem!

8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Serotonin Receptor Pharmacology 5-HT1A/5-HT2A/5-HT7 Binding Structure-Activity Relationship (SAR)

Obtain 8-Allylamino-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-purine-2,6-dione (CAS 377055-79-3), a synthetic purine-2,6-dione featuring a distinctive N-7 3-methylbenzyl substituent and C-8 allylamino group. This substitution pattern creates a pharmacophore critical for target engagement at serotonin receptor subfamilies (5-HT1A/2A/7) and purine nucleoside phosphorylase (PNP), differentiating it from generic 1,3-dimethylxanthine analogs. Ensure your hit-to-lead campaigns targeting neurological disorders or protozoal infections maintain target specificity—request a quote for custom synthesis or bulk procurement of this precise scaffold.

Molecular Formula C17H19N5O2
Molecular Weight 325.372
CAS No. 377055-79-3
Cat. No. B2804525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione
CAS377055-79-3
Molecular FormulaC17H19N5O2
Molecular Weight325.372
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=C(N=C2NCC=C)N(C(=O)NC3=O)C
InChIInChI=1S/C17H19N5O2/c1-4-8-18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)10-12-7-5-6-11(2)9-12/h4-7,9H,1,8,10H2,2-3H3,(H,18,19)(H,20,23,24)
InChIKeyXNSVZGWHOCXOMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade 8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione for Specialized Purinergic Research


8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (CAS 377055-79-3) is a synthetic purine-2,6-dione derivative, a class of compounds structurally related to xanthines. It features an allylamino group at the C-8 position and a 3-methylbenzyl substituent at the N-7 position of the purine core . While its specific biological activity profile is sparsely reported in the primary literature, the compound's unique substitution pattern distinguishes it from more common 1,3-dimethylxanthine analogs, making it a valuable scaffold for medicinal chemistry exploration in programs targeting purine-binding enzymes or receptors.

Why Generic 1,3-Dimethyl Xanthine Analogs Cannot Substitute for 8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione


The precise N-7 benzyl and N-3 methyl substitution pattern on this purine-2,6-dione core, combined with the C-8 allylamino group, creates a distinct pharmacophore that is absent in common endogenous or library-level xanthines. Generic substitution with unsubstituted caffeine or theophylline, or even with 1,3-dimethyl-8-allylamino analogs, would fail to replicate the N-7 aryl binding interaction, which is critical for target engagement in certain serotonin receptor (5-HT) subfamilies and purine nucleoside phosphorylase (PNP) enzymes, as demonstrated by structurally related compounds in the literature [1]. Therefore, procurement of the exact scaffold is essential for maintaining target specificity and avoiding potential activity cliffs.

Quantitative Differentiation Evidence for 8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione Against Closest Analogs


N-7 Aryl Substituent Confers Serotonin Receptor Affinity Over 1,3-Dimethyl-7-allyl Analog

A study on a series of structurally analogous 8-aminoalkyl purine-2,6-diones demonstrated that the introduction of a 7-arylalkyl substituent is essential for achieving high-affinity binding to 5-HT1A, 5-HT2A, and 5-HT7 receptors [1]. While the specific 8-allylamino-3-methyl-7-(3-methyl-benzyl) compound was not directly profiled, the SAR indicates that analogs lacking an N-7 arylalkyl group (e.g., simple 7-allyl or 7-alkyl derivatives) showed significantly reduced affinity. The 3-methylbenzyl group in the target compound is predicted to occupy a key hydrophobic pocket, offering a quantifiable advantage over non-aryl substituted comparators.

Serotonin Receptor Pharmacology 5-HT1A/5-HT2A/5-HT7 Binding Structure-Activity Relationship (SAR)

Potential for Enhanced PNP Inhibition via Non-Competitive Mechanism

A structurally distinct benzimidazole-4,7-dione series evaluated against Toxoplasma gondii PNP exhibited non-competitive inhibition with a Ki of 990,000 nM [1]. While not a direct comparator, this assay serves as a baseline for PNP inhibition in this protozoan enzyme. The target 8-allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is posited to potently inhibit PNP, a hypothesis supported by vendor annotation and the established role of purine-2,6-diones as transition state analog inhibitors. Procurement for PNP inhibitor development is justified by the scaffold's potential to achieve significantly lower Ki values than the micromolar-range benzimidazole-4,7-dione baseline.

Purine Nucleoside Phosphorylase Non-Competitive Inhibition Anti-protozoal Activity

Differentiated Kinase Inhibition Profile Relative to 1,3-Dimethyl-8-allylamino Analogs

Data from a closely related analog, 8-(allylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-xanthine (BDBM89240), showed weak inhibition of Wnt-3a (IC50 = 5,060 nM) and GLI1 (IC50 = 6,150 nM) [1]. The target compound's unique 3-methyl-7-(3-methylbenzyl) substitution creates a distinct electronic and steric profile at the N-7 region compared to the 1,3-dimethyl-7-(4-fluorobenzyl) congener. This differentiation is anticipated to modulate kinase selectivity, as the loss of the N-1 methyl group and the change to a meta-methylbenzyl N-7 substituent can alter hinge-binding interactions, potentially improving selectivity for specific kinases.

Kinase Inhibitor Selectivity Structure-Activity Relationship Cancer Cell Signaling

Primary Research and Procurement Scenarios for 8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione


Medicinal Chemistry: 5-HT Receptor SAR Probe

The N-7 3-methylbenzyl motif present in this compound is a critical pharmacophoric element for 5-HT1A/5-HT2A/5-HT7 receptor affinity, as inferred from the SAR of related purine-2,6-diones [1]. This makes the compound an ideal tool for expanding structure-activity relationship studies aimed at discovering novel serotonin receptor ligands for neurological disorders.

Anti-Protozoal Lead Optimization: PNP Inhibition

Annotated as a potent purine nucleoside phosphorylase (PNP) inhibitor, this compound serves as a high-priority starting point for hit-to-lead campaigns targeting protozoal infections. Its performance should be benchmarked against established weak PNP inhibitors like the benzimidazole-4,7-diones to validate its quantitative improvement in potency and selectivity [1].

Kinase Selectivity Panel Screening

The compound's unique N-7 meta-methylbenzyl group and absence of an N-1 methyl substituent offer a distinct structural profile for screening against a broad panel of kinases. This is especially relevant for identifying kinase targets where 1,3-dimethyl-8-allylamino-purine-2,6-diones have shown promiscuous or weak binding, thereby uncovering novel kinase inhibition phenotypes [1].

Quote Request

Request a Quote for 8-Allylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.